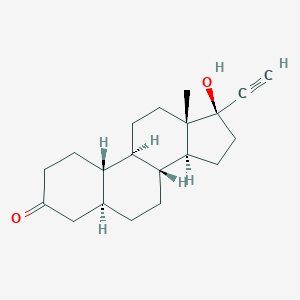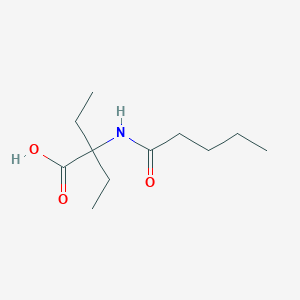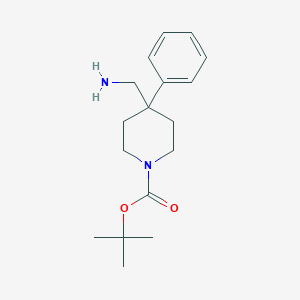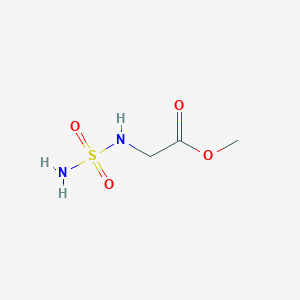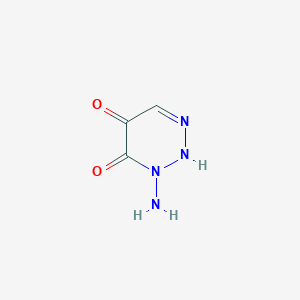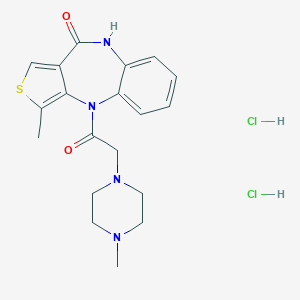
Telenzepine dihydrochloride
Overview
Description
Telenzepine dihydrochloride is a thienobenzodiazepine compound that acts as a selective muscarinic M1 receptor antagonist. It is primarily used in the treatment of peptic ulcers due to its ability to inhibit gastric acid secretion . The compound is known for its high affinity and selectivity towards the M1 muscarinic receptors, making it a potent antimuscarinic agent .
Mechanism of Action
Target of Action
Telenzepine dihydrochloride is a selective and orally active muscarinic M1 receptor antagonist . The muscarinic acetylcholine receptor mediates various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins .
Mode of Action
This compound binds to the muscarinic acetylcholine receptor with high affinity . This binding inhibits the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system. By blocking these signals, this compound can reduce the amplitude of extracellular slow excitatory postsynaptic potentials .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the muscarinic acetylcholine receptor pathway. By acting as an antagonist, it inhibits the action of acetylcholine on muscarinic receptors, thereby affecting the downstream effects of this pathway .
Pharmacokinetics
It is known to be an orally active compound , suggesting that it is well-absorbed in the gastrointestinal tract.
Result of Action
The primary result of this compound’s action is the inhibition of gastric acid secretion . This makes it useful in the treatment of peptic ulcers .
Action Environment
The action of this compound can be influenced by the acidity of the environment. For instance, it has been found that the compound can undergo an unexpected scaffold rearrangement under highly acidic conditions .
Biochemical Analysis
Biochemical Properties
Telenzepine dihydrochloride binds to muscarinic receptors, specifically the M1 subtype, with a high affinity . The binding of this compound to these receptors effectively blocks synaptic transmission promoted by muscarinic or M1 receptor agonists .
Cellular Effects
This compound has been shown to inhibit gastric acid secretion . This effect is due to its antagonistic action on the M1 muscarinic receptors, which are found in the gastric glands .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the muscarinic M1 receptors, thereby blocking the action of acetylcholine, a neurotransmitter . This results in the inhibition of gastric acid secretion .
Temporal Effects in Laboratory Settings
This compound is atropisomeric, meaning the molecule has a stereogenic C–N-axis . In neutral aqueous solution, it displays a half-life for racemization of the order of 1000 years .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of telenzepine dihydrochloride involves multiple steps, starting with the formation of the thienobenzodiazepine core. The key steps include:
Formation of the Thieno Ring: The synthesis begins with the formation of the thieno ring through a cyclization reaction.
Benzodiazepine Formation: The thieno ring is then fused with a benzodiazepine structure.
Acetylation: The resulting compound undergoes acetylation with 4-methylpiperazine to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring.
Reduction: Reduction reactions can occur at the carbonyl groups present in the benzodiazepine structure.
Substitution: The compound can undergo substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and halides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Telenzepine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study muscarinic receptor interactions and antimuscarinic activity.
Biology: Employed in research on neurotransmission and receptor signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating gastrointestinal disorders and its role in modulating gastric acid secretion.
Industry: Utilized in the development of new antimuscarinic drugs and as a reference standard in pharmacological studies
Comparison with Similar Compounds
Pirenzepine: Another muscarinic M1 receptor antagonist used to treat peptic ulcers.
Atropine: A non-selective muscarinic antagonist with broader applications but less selectivity towards M1 receptors.
Uniqueness: Telenzepine dihydrochloride’s high selectivity and potency towards the muscarinic M1 receptors make it unique among antimuscarinic agents. Its ability to specifically target M1 receptors with minimal effects on other muscarinic subtypes provides a therapeutic advantage in treating peptic ulcers with fewer side effects .
Properties
IUPAC Name |
1-methyl-10-[2-(4-methylpiperazin-1-yl)acetyl]-5H-thieno[3,4-b][1,5]benzodiazepin-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S.2ClH/c1-13-18-14(12-26-13)19(25)20-15-5-3-4-6-16(15)23(18)17(24)11-22-9-7-21(2)8-10-22;;/h3-6,12H,7-11H2,1-2H3,(H,20,25);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQJFSQQHGPLOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CS1)C(=O)NC3=CC=CC=C3N2C(=O)CN4CCN(CC4)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423564 | |
| Record name | Telenzepine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147416-96-4 | |
| Record name | Telenzepine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of observing signal duplication in the 1H NMR spectrum of telenzepine dihydrochloride upon the addition of β- and γ-cyclodextrins?
A: The observed signal duplication in the 1H NMR spectrum of this compound upon the addition of β- and γ-cyclodextrins signifies the presence of atropisomers. [] Atropisomers are stereoisomers that arise due to restricted rotation around a single bond. The different chemical environments experienced by the protons in each atropisomer, when complexed with cyclodextrins, result in distinct chemical shifts, leading to signal splitting in the NMR spectrum. This phenomenon allows for the identification and differentiation of atropisomers, which can have different pharmacological properties.
Q2: Why is the study of atropisomerism in this compound important from a pharmaceutical perspective?
A: this compound is a muscarinic antagonist, meaning it blocks the action of the neurotransmitter acetylcholine at muscarinic receptors. [] Atropisomers, including those of this compound, can exhibit different binding affinities and selectivities towards their biological targets. Consequently, understanding the atropisomeric behavior of this compound is crucial for optimizing its pharmacological profile, potentially leading to improved efficacy and reduced side effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




